molecular formula C9H10ClN3 B2392000 1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)- CAS No. 1260535-94-1

1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-

Cat. No. B2392000
CAS RN: 1260535-94-1
M. Wt: 195.65
InChI Key: XAWZPCYFBBSSFU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The 1H-pyrazolo[3,4-b]pyridine compound is generated through a ring-closing reaction of a raw material 2-chloro-3-pyridinecarboxaldehyde in a solvent dimethyl formamide (DMF) under the action of a catalyst hydroxylamine hydrochloride . The total yield of the reaction can reach 85% .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate .

Scientific Research Applications

Synthesis of Thiazolo[4,5-b]pyridines

Pyridine-based heterocyclic derivatives, such as 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine, are significant classes of organic compounds and constitute an important part of modern-day drugs arsenal . They are often used in the synthesis of thiazolo[4,5-b]pyridines, which have been reported to possess a broad spectrum of pharmacological activities .

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which can be synthesized from pyridine derivatives, have been identified to exhibit high antioxidant activity .

Antimicrobial Activity

Pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against microbial strains . This suggests that 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine could potentially be used in the development of new antimicrobial agents .

Herbicidal Activity

Thiazolo[4,5-b]pyridines, synthesized from pyridine derivatives, have been reported to exhibit herbicidal activity .

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines, which can be synthesized from pyridine derivatives, have been reported to exhibit anti-inflammatory activity .

Antifungal Activity

Thiazolo[4,5-b]pyridines, synthesized from pyridine derivatives, have been reported to exhibit antifungal activity .

Antitumor Activity

Thiazolo[4,5-b]pyridines, which can be synthesized from pyridine derivatives, have been reported to exhibit antitumor activities .

Histamine H3 Receptor Antagonists

Some representatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists .

Mechanism of Action

Mode of Action

It is known that the compound has a large homo–lumo energy gap, which implies a high kinetic stability . This could potentially influence its interaction with its targets and the resulting changes.

Biochemical Pathways

Pyridine derivatives are known to exhibit a variety of biological activities , suggesting that this compound may interact with multiple biochemical pathways

Result of Action

The compound’s high kinetic stability suggested by its large homo–lumo energy gap could potentially influence its molecular and cellular effects.

properties

IUPAC Name

4-chloro-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5(2)8-7-6(10)3-4-11-9(7)13-12-8/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWZPCYFBBSSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=NC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-

CAS RN

1260535-94-1
Record name 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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